![molecular formula C23H23NO6 B2509681 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 637747-02-5](/img/structure/B2509681.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a useful research compound. Its molecular formula is C23H23NO6 and its molecular weight is 409.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research on related compounds, such as derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine, has shown innovative synthetic routes utilizing tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. These methodologies allow for the stereoselective synthesis of complex molecules, potentially opening new avenues for the synthesis of the specified compound and its analogs (Gabriele et al., 2006). Another study highlights the one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, demonstrating the potential for efficient and environmentally friendly synthetic strategies (Hazeri et al., 2014).
Pharmacological Applications
The antioxidant properties of coumarin derivatives have been studied, indicating that specific structural modifications can lead to significant bioactivities. For instance, a derivative featuring a dioxin-ethanol medium demonstrated high antioxidant activities, comparable to vitamin C in certain assays, suggesting potential therapeutic applications of related compounds (Abd-Almonuim et al., 2020). Another study on microwave-assisted cyclization under mildly basic conditions for the synthesis of benzo[c]chromen-6-ones and their analogues further supports the feasibility of generating structurally diverse compounds with potential pharmacological relevance (Dao et al., 2018).
Chemical Properties and Characterization
Theoretical investigations have provided insights into the structural, spectroscopic, electronic, and thermodynamic properties of related compounds, laying the groundwork for understanding the behavior of complex molecules under various conditions. Such studies are crucial for predicting reactivity, stability, and potential applications in various fields, including drug development and materials science (Kara et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-5-14-10-16-19(12-18(14)30-23(26)24(3)4)29-13(2)21(22(16)25)15-6-7-17-20(11-15)28-9-8-27-17/h6-7,10-12H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHXUFGXMNIZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
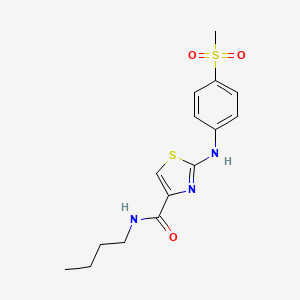
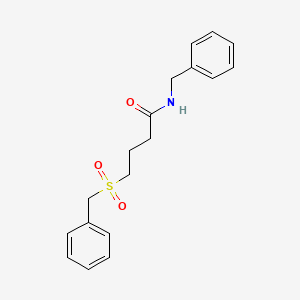
![(E)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2509600.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)
![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)
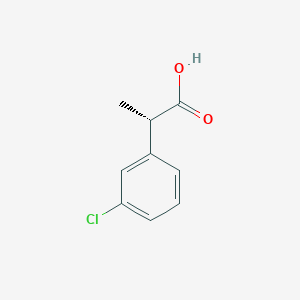
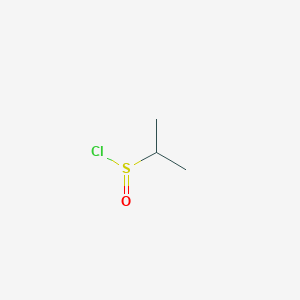
![9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509609.png)
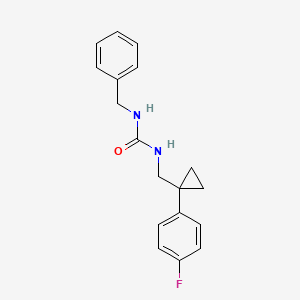


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2509616.png)
![4-[(1,3-Benzoxazol-2-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2509618.png)
